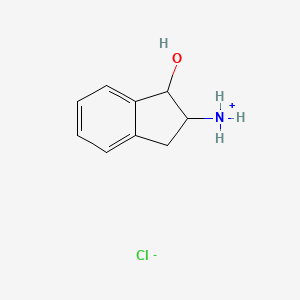
(1R-trans)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R-trans)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields It is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R-trans)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-aminoindanone using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced chiral catalysts can enhance the efficiency and yield of the synthesis. The final product is typically purified through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to form saturated derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-aminoindanone or 2-aminoindanal.
Reduction: Formation of 2-aminoindane.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1R-trans)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R-trans)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular activity and physiological responses.
Comparison with Similar Compounds
2-Aminoindane: A structurally related compound with similar chemical properties but lacking the hydroxyl group.
2-Aminoindanone: An oxidized derivative with a ketone functional group.
2-Aminoindanol: A reduced form with an additional hydroxyl group.
Uniqueness: (1R-trans)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination of functional groups and chiral nature makes it a valuable compound for asymmetric synthesis and potential therapeutic applications.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(1-hydroxy-2,3-dihydro-1H-inden-2-yl)azanium;chloride |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H |
InChI Key |
KNFDUVWKQCDJQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















